3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Description
3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CMCPC) is an organic compound with a highly complex structure. It is an aldehyde, which is a type of organic compound containing a carbonyl group linked to at least one hydrogen atom. CMCPC has a wide range of potential applications in both scientific research and industrial processes. It is primarily used as a starting material for the synthesis of various other compounds, such as pyrazoles, pyrazolones, and related derivatives. In addition, CMCPC has been used in the preparation of various pharmaceuticals, such as anti-inflammatory agents and antifungal agents.
Scientific Research Applications
Chemistry of Pyrazoline Derivatives
Pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one, are highly valued for their versatility as building blocks in synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, highlighting the chemical significance of pyrazoline scaffolds in creating diverse heterocyclic structures with potential applications in dyes and pharmaceuticals (Gomaa & Ali, 2020).
Hydroxycoumarin Chemistry
Research on 3-hydroxycoumarin, another compound with a different core structure but relevant due to its bioactive heterocyclic nature, reveals its importance in synthesizing various heterocyclic compounds. These findings underline the role of structurally complex molecules in pharmaceutical and agrochemical industries, suggesting potential areas where our target compound might find application (Yoda, 2020).
Hexasubstituted Pyrazolines Chemistry
The synthesis and exploration of hexasubstituted pyrazolines highlight the adaptability and potential of pyrazoline derivatives in generating novel compounds with unique properties. These compounds have shown promise in facilitating the synthesis of cyclopropanes and acting as effective oxygen-atom transfer reagents, suggesting the potential of pyrazoline derivatives in organic synthesis and pharmaceutical applications (Baumstark, Vásquez, & Mctush-Camp, 2013).
Synthesis of Vanillin
Although not directly related, the synthesis methods for vanillin, a well-known flavor and fragrance compound, illustrate the importance of understanding and developing synthetic pathways for commercially significant compounds. This research area might be relevant for developing synthetic strategies for the target compound and related structures (Ju & Xin, 2003).
Antioxidant Properties of Isoxazolone Derivatives
Isoxazolone derivatives, known for their biological and medicinal properties, serve as intermediates in synthesizing heterocycles. This research underscores the significance of exploring the chemical transformations and biological activities of novel compounds, which could be applicable to our target compound’s potential as a bioactive molecule (Laroum et al., 2019).
properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-16-8-7-12(9-15(16)18)17-13(11-21)10-20(19-17)14-5-3-2-4-6-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUSSKTYONFZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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